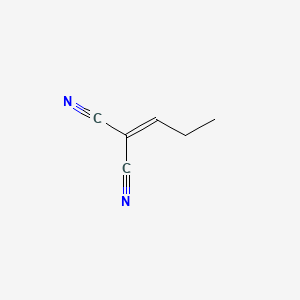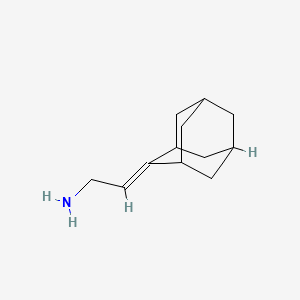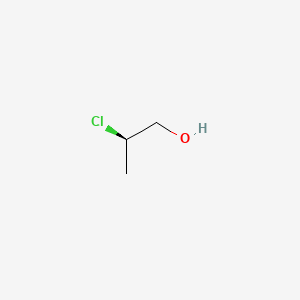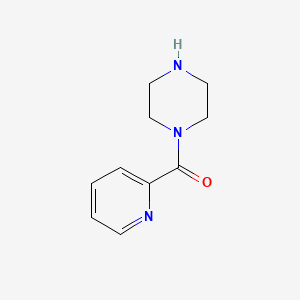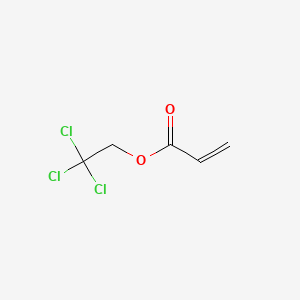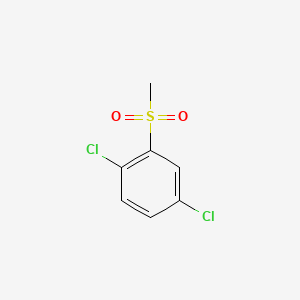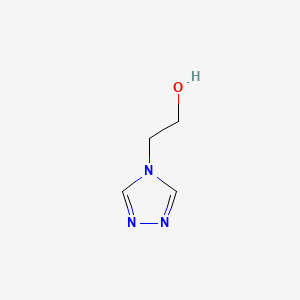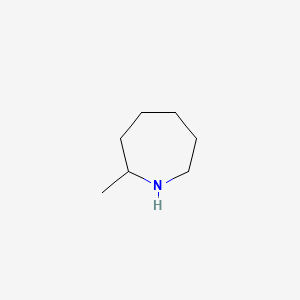
2-Methylazepane
Overview
Description
2-Methylazepane is a seven-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azepane, where a methyl group is attached to the second carbon atom. This compound is of significant interest in the pharmaceutical industry due to its potential as a building block for various drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylazepane typically involves a five-step process starting from a racemic N-Boc precursor. The racemic mixture is then resolved using chiral supercritical fluid chromatography (SFC) to obtain enantiomerically pure ®-2-methylazepane . The reaction conditions involve the use of inert atmosphere and room temperature for storage .
Industrial Production Methods: For large-scale production, the synthesis of this compound can be efficiently scaled up. The preparation of the racemic N-Boc precursor and its purification by chiral SFC has been successfully implemented on a 400 g scale .
Chemical Reactions Analysis
Types of Reactions: 2-Methylazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated azepane derivatives.
Substitution: Formation of N-alkylated or methyl-substituted azepane derivatives.
Scientific Research Applications
2-Methylazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-methylazepane involves its interaction with specific molecular targets. In the context of drug discovery, it acts as a scaffold that can be modified to interact with various biological pathways. The exact molecular targets and pathways depend on the specific derivative being studied .
Comparison with Similar Compounds
Azepane: The parent compound without the methyl group.
1-Methylazepane: A derivative with the methyl group attached to the first carbon atom.
3-Methylazepane: A derivative with the methyl group attached to the third carbon atom.
Comparison: 2-Methylazepane is unique due to the position of the methyl group, which can influence its chemical reactivity and biological activity. Compared to azepane, the presence of the methyl group can enhance its stability and modify its interaction with biological targets. The position of the methyl group in this compound also differentiates it from 1-methylazepane and 3-methylazepane, leading to distinct chemical and biological properties .
Properties
IUPAC Name |
2-methylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGONGMXQDFYGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7496-99-3 | |
| Record name | NSC405362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methylazepane in pharmaceutical research?
A1: The paper highlights the use of (R)-2-methylazepane, an enantiomer of this compound, as a key building block in the development of novel respiratory syncytial virus (RSV) inhibitors []. While the paper focuses on the synthesis of the (R)-enantiomer, it underscores the importance of this compound derivatives in medicinal chemistry. Further research is needed to fully elucidate the specific interactions and mechanisms of action of these inhibitors.
Q2: What were the challenges in synthesizing (R)-2-methylazepane that the research aimed to address?
A2: The research aimed to develop a scalable and efficient synthesis method for (R)-2-methylazepane to support preclinical studies of new RSV inhibitors []. This suggests that previous synthetic routes may have been inefficient or difficult to scale for larger-scale production, hindering further research and development of these potential therapeutics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)
![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)
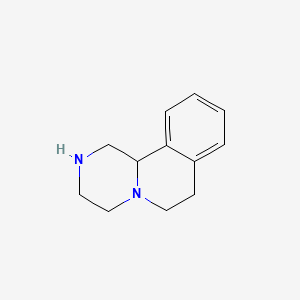
methanone](/img/structure/B1295794.png)
